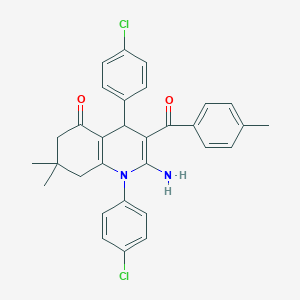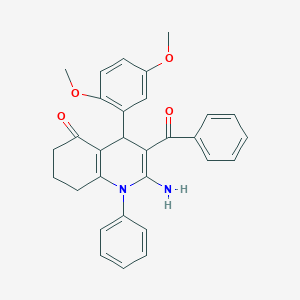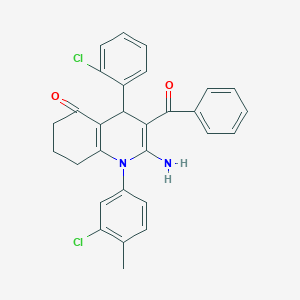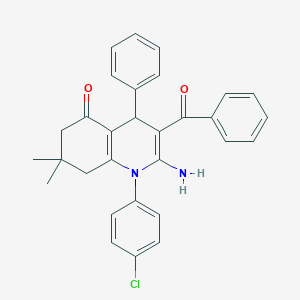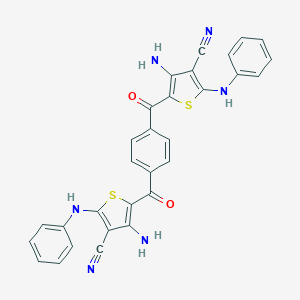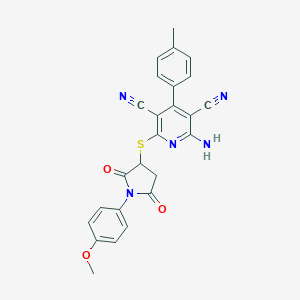![molecular formula C28H22N2OS B304439 4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPSN and belongs to the class of nicotinonitrile derivatives.
作用机制
The mechanism of action of MMPSN involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases. MMPSN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer metastasis. MMPSN has also been shown to inhibit the aggregation of amyloid beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMPSN has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MMPSN has also been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of MMP-2. In neurodegenerative diseases, MMPSN has been shown to reduce the aggregation of amyloid beta protein, which can prevent the formation of plaques in the brain.
实验室实验的优点和局限性
The advantages of using MMPSN in lab experiments include its high purity and stability, which allows for consistent results. MMPSN is also relatively easy to synthesize, which makes it cost-effective for research purposes. However, the limitations of using MMPSN in lab experiments include its low solubility in water, which can limit its use in certain experiments. MMPSN also has a low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on MMPSN. One potential direction is to study the effectiveness of MMPSN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study the potential of MMPSN as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the safety and efficacy of MMPSN in vivo.
合成方法
The synthesis of MMPSN involves the reaction of 4-methylphenylacetonitrile with 2-(4-methylphenyl)-2-oxoethyl mercaptan in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzaldehyde and ammonium acetate to obtain MMPSN. The synthesis method has been optimized to obtain high yield and purity of the compound.
科学研究应用
MMPSN has shown promising results in various scientific research studies. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. MMPSN has also been studied for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
分子式 |
C28H22N2OS |
分子量 |
434.6 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C28H22N2OS/c1-19-8-12-21(13-9-19)24-16-26(22-6-4-3-5-7-22)30-28(25(24)17-29)32-18-27(31)23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3 |
InChI 键 |
BMDCETVCGHPDNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
